4-BROMO-2,2-DIFLUORO-2,3-DIHYDRO-1H-INDEN-1-OL
CAS No.: 2344679-91-8
VCID: VC6335745
Molecular Formula: C9H7BrF2O
Molecular Weight: 249.055
* For research use only. Not for human or veterinary use.

Description |
4-Bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-ol is an organic compound that belongs to the indene family, characterized by its unique structural features and functional groups. This compound includes a bromine atom, two fluorine atoms, and a hydroxyl group attached to a bicyclic indene framework. Its molecular formula is C₉H₇BrF₂O, and it has a CAS number of 2344679-91-8 . Synthesis MethodsThe synthesis of 4-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-ol typically involves multi-step reactions that require precise control over reaction conditions such as temperature and solvent choice. The use of solvents and purification techniques like chromatography is essential to isolate the desired product.
Applications and Research Findings4-Bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-ol serves as a versatile building block in organic chemistry, particularly in medicinal chemistry and materials science. Its unique structure allows for the creation of complex molecules with potential biological activities.
Safety and HandlingHandling 4-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-ol requires caution due to its potential hazards. Safety data sheets (SDS) typically list warnings such as H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) .
|
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 2344679-91-8 | ||||||||
Product Name | 4-BROMO-2,2-DIFLUORO-2,3-DIHYDRO-1H-INDEN-1-OL | ||||||||
Molecular Formula | C9H7BrF2O | ||||||||
Molecular Weight | 249.055 | ||||||||
IUPAC Name | 4-bromo-2,2-difluoro-1,3-dihydroinden-1-ol | ||||||||
Standard InChI | InChI=1S/C9H7BrF2O/c10-7-3-1-2-5-6(7)4-9(11,12)8(5)13/h1-3,8,13H,4H2 | ||||||||
Standard InChIKey | VFJXHOSBHFVREH-UHFFFAOYSA-N | ||||||||
SMILES | C1C2=C(C=CC=C2Br)C(C1(F)F)O | ||||||||
Solubility | not available | ||||||||
PubChem Compound | 139016506 | ||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume